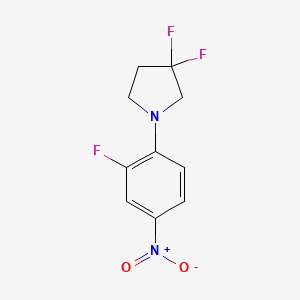

3-Fluoro-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Description

3-Fluoro-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene (CAS: 1779127-63-7) is a fluorinated nitroaromatic compound featuring a nitrobenzene core substituted with a fluorine atom at the 3-position and a 3,3-difluoropyrrolidine group at the 4-position . Its molecular formula is C₁₀H₈F₃N₂O₂, with a molecular weight of 253.18 g/mol.

Properties

IUPAC Name |

3,3-difluoro-1-(2-fluoro-4-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O2/c11-8-5-7(15(16)17)1-2-9(8)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDDKCBUTLZLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a compound of interest in medicinal chemistry due to its unique structural features, which include a nitro group and a difluoropyrrolidine moiety. This article explores its biological activity, potential applications, and mechanisms of action based on available literature.

Structural Characteristics

The compound features:

- A nitro group (–NO₂) that is known for its electron-withdrawing properties, enhancing the reactivity of the aromatic ring.

- A 3,3-difluoropyrrolidin-1-yl substituent that increases lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may interact with various biological targets, including enzymes.

- Modulation of Signaling Pathways : The compound's unique structure suggests potential interactions with signaling pathways relevant to neuropsychological conditions and inflammation.

Case Studies and Research Findings

- PDE Inhibition Studies : Research indicates that selective phosphodiesterase (PDE) inhibitors can enhance cyclic AMP (cAMP) signaling pathways, which are crucial for modulating neurotransmitter release and improving cognitive functions. Compounds similar to this compound have shown promise in treating conditions such as depression and anxiety by inhibiting PDE4 enzymes .

- Neuropharmacological Effects : In behavioral tests involving rodent models, compounds with similar structures have exhibited antidepressant-like effects by reducing immobility times in forced swim tests. This suggests that this compound may possess similar properties if proven effective in future studies .

Potential Applications

Given its structural attributes and the biological activities observed in related compounds, this compound could have several applications:

- Pharmaceutical Development : As a potential candidate for treating neuropsychological disorders.

- Research Tool : Useful in studies exploring enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Research Implications

Further studies should focus on:

Synthetic Optimization : Improving yield and purity of the difluoropyrrolidine moiety.

Metabolic Profiling : In vitro assays with liver microsomes to identify primary metabolites.

Toxicity Screening : Comparative studies with nitrobenzene and fluorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.